molecular formula C11H17BN2O2 B590811 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine CAS No. 1350543-95-1

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

Cat. No.: B590811
CAS No.: 1350543-95-1
M. Wt: 220.079
InChI Key: MQWXDVWVTXQWQR-UHFFFAOYSA-N
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Description

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a boronic acid derivative with a pyridazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a boronic acid derivative with a halide or triflate under mild conditions. The reaction conditions often include the use of a base, such as sodium carbonate or potassium phosphate, and a palladium catalyst, such as Pd(PPh3)4 or Pd(dppf)Cl2.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The use of automated systems and real-time monitoring can help optimize the reaction conditions and improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine can undergo various types of reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry: In organic chemistry, 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is used as a building block for the synthesis of complex molecules. Its boronic acid moiety makes it suitable for cross-coupling reactions, which are essential in the construction of biologically active compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to form stable complexes with various biomolecules makes it a valuable tool in drug discovery and development.

Medicine: In medicinal chemistry, the compound can be used to develop new therapeutic agents. Its structural similarity to other biologically active compounds allows it to be used as a lead compound in the design of new drugs.

Industry: In materials science, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and other industrial processes.

Mechanism of Action

The mechanism by which 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine exerts its effects depends on its specific application. In cross-coupling reactions, the compound acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved in biological applications may include enzyme active sites, receptor binding sites, and other biomolecular interactions.

Comparison with Similar Compounds

  • 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness: 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is unique due to its pyridazine core structure, which imparts distinct chemical and physical properties compared to other boronic acid derivatives

Properties

IUPAC Name

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-8-6-9(7-13-14-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWXDVWVTXQWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350543-95-1
Record name 3-Methylpyridazine-5-boronic acid, pinacol ester
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